ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-4-6(2)11-9(14)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYQEXYFFVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a carbonyl compound to form the imidazole ring.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and similarities between ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate and related compounds:
Pharmacological Potential
- Prodrug Strategy : The ethyl ester in the target compound improves membrane permeability, which is hydrolyzed in vivo to the active carboxylic acid form .
- Structural Flexibility : Substituents like the 6-methyl group or fluorophenyl () fine-tune pharmacokinetic properties, such as metabolic stability and receptor affinity .
Key Research Findings
Hydrolysis and Bioactivation : this compound is hydrolyzed to 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid under physiological conditions, enhancing its antimicrobial efficacy .
Tetrahydro Derivatives : Saturated derivatives (e.g., ) exhibit improved solubility and reduced ring strain, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent findings regarding its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused imidazole and pyrazine ring system. The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with ethyl acetoacetate under acidic conditions. The resulting compound is then subjected to various purification techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrazines. For instance, a series of imidazo[1,2-a]pyridine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against various microbial strains.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. A study on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives showed that these compounds reduced NF-κB activation and subsequent inflammatory responses in models of acute lung injury in sepsis rats . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Analgesic and Anticonvulsant Activities
In vivo studies on related imidazo[1,2-a]pyrazine derivatives have indicated potential analgesic effects. For example, certain derivatives demonstrated significant reductions in pain responses in acetic acid-induced writhing tests . Furthermore, anticonvulsant activities were evaluated using the pentylenetetrazol (PTZ)-induced seizure model; some derivatives showed promising results in prolonging seizure latency and reducing convulsion frequency.
Toxicological Profile
Exploratory toxicology studies have indicated that various imidazo[1,2-a]pyrazines exhibit low toxicity profiles. In acute toxicity tests involving liver and kidney functionality assays after oral administration, no significant hepatic or renal damage was observed for several compounds within this class . This favorable safety profile is crucial for advancing these compounds into clinical trials.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zang & Wang (2023) | Demonstrated protective effects against acute lung injury via NF-κB inhibition in sepsis models using pyrazole-conjugated imidazo[1,2-a]pyrazines. |
| PMC3733398 (2013) | Highlighted potent antimicrobial activity against Mycobacterium tuberculosis with MIC values ≤0.006 μM for similar compounds. |
| DergiPark Study | Investigated analgesic and anticonvulsant activities; certain derivatives showed significant effects in pain models. |
| PMC9618103 (2022) | Reported low toxicity in preclinical studies for various imidazo[1,2-a]pyrazines. |
Q & A
Q. What are optimized synthetic protocols for ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield?
Microwave-assisted synthesis using ethyl 3-bromo-2-oxopropanoate and pyrazin-2-amine in ethanol at 150°C for 30 min under 200 W irradiation achieves a 90% yield. Key parameters include intermittent microwave exposure (10 s intervals) and purification via silica gel chromatography (50% ethyl acetate/n-hexane). Characterization involves IR (e.g., 1748 cm⁻¹ for ester C=O), ¹H NMR (δ 1.28 ppm for CH₃), and LC-MS (m/z 192.06 [M+H]⁺) .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
Structural validation combines X-ray crystallography (using SHELX for refinement ) with spectroscopic methods. For example, hydrolysis of the ethyl ester to the carboxylic acid derivative (85% yield) is confirmed by ¹H NMR (δ 13.14 ppm for -COOH) and IR (1710 cm⁻¹ for acid C=O). Consistency between calculated and observed elemental analysis (e.g., C 51.54% vs. 51.67%) further validates purity .
Q. What are standard methodologies for initial biological activity screening of derivatives?
Derivatives are typically screened for antimicrobial or cytoprotective activity using in vitro assays. For example, chalcone-conjugated analogs are evaluated via minimum inhibitory concentration (MIC) tests against bacterial strains, with activity correlated to substituent electronic effects. Reaction intermediates (e.g., carbohydrazides) are synthesized via refluxing with hydrazine hydrate and characterized by TLC monitoring .
Advanced Research Questions
Q. How can iodine-mediated cyclization/oxidation strategies diversify the imidazo[1,2-a]pyrazine core?
Substrates with terminal alkynes undergo iodine-mediated intramolecular cyclization at ambient conditions to yield carbaldehydes or aminomethyl derivatives. Internal alkynes enable Suzuki coupling post-cyclization for polysubstituted analogs. This method avoids transition metals, simplifies purification, and allows functionalization at C-3/C-8 positions, critical for probing structure-activity relationships .
Q. What mechanistic insights explain pH-dependent bimodal chemiluminescence in related imidazo[1,2-a]pyrazinones?
Superoxide anion-induced chemiluminescence in analogs like 2-methyl-6-phenyl-8-(4-substituted phenyl)imidazo[1,2-a]pyrazin-3(7H)-ones shows two emissive species: neutral (singlet-excited) and anionic states. The intensity ratio (Iₐₙᵢₒₙ/Iₙₑᵤₜᵣₐₗ) linearly correlates with pH (R² > 0.95), enabling dual use as pH and O₂˙⁻ probes. Solvent polarity and substituent effects (e.g., electron-withdrawing groups) modulate emission profiles .
Q. How do structure-activity-toxicity (SAT) studies guide pharmacological optimization of imidazo[1,2-a]pyrazine derivatives?
SAT models balance antisecretory/cytoprotective activity with toxicity. For example, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine derivatives eliminate hepatotoxicity seen in earlier analogs by replacing cyanomethyl with amino groups. In vivo screens (e.g., rodent ulcer models) assess ED₅₀ and LD₅₀, while in vitro CYP450 assays predict metabolic stability .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for complex derivatives?
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond length deviations) are resolved via:
- Dynamic NMR: Detects rotamers or tautomers causing signal splitting.
- Hirshfeld surface analysis: Validates hydrogen bonding patterns against crystallographic data.
- DFT calculations: Compare theoretical/experimental ¹³C NMR shifts to identify conformational biases .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
Table 2. Biological Activity of Selected Derivatives
| Derivative | Assay Model | Activity (IC₅₀/EC₅₀) | Toxicity (LD₅₀) | Ref. |
|---|---|---|---|---|
| Chalcone-conjugated | S. aureus MIC | 4.2 µg/mL | >500 mg/kg | |
| 3-Amino-8-methoxy | Rat gastric ulcer | 12 mg/kg | 320 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
